molecular formula C24H47NaO9P B593747 CID 131877805 CAS No. 326495-24-3

CID 131877805

Cat. No. B593747
CAS RN: 326495-24-3
M. Wt: 533.6 g/mol
InChI Key: OGNWFUWCKLVNBU-AXFOVFEGSA-N
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Description

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is a lysophospholipid containing oleic acid (18:1) at the sn-1 position. This compound is used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .

Scientific Research Applications

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) has a wide range of applications in scientific research:

    Chemistry: Used as a standard in lipidomics studies and as a model compound for studying lipid behavior in membranes.

    Biology: Utilized in the formation of liposomes for drug delivery and as a component in artificial membranes for studying membrane proteins.

    Medicine: Employed in the development of lipid-based drug delivery systems, particularly for targeting specific tissues or cells.

    Industry: Used in the formulation of cosmetics and personal care products due to its emulsifying properties

Mechanism of Action

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) exerts its effects primarily through its role in membrane formation and stability. It interacts with membrane proteins and lipids, influencing membrane fluidity and permeability. The compound can also act as a signaling molecule, modulating various cellular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) can be synthesized through the acylation of lysophosphatidylglycerol with oleic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) involves large-scale synthesis using similar acylation reactions. The process is optimized for higher yields and purity, often involving purification steps like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated lysophospholipids.

    Substitution: Tosylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Similar structure but with an ethanolamine head group.

    1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine (sodium salt): Contains a choline head group.

    1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoserine (sodium salt): Features a serine head group.

Uniqueness

1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its glycerol head group, which imparts specific properties in terms of membrane interaction and stability. Its ability to form micelles and liposomes makes it particularly valuable in drug delivery applications .

properties

InChI

InChI=1S/C24H47O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30);/b10-9-;/t22?,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNWFUWCKLVNBU-AXFOVFEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

326495-24-3
Record name 9-Octadecenoic acid (9Z)-, (2R)-3-[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl ester, sodium salt (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=326495-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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